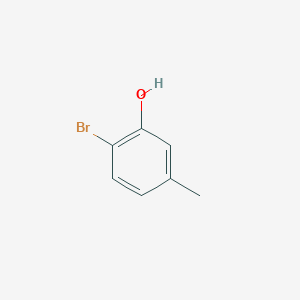

2-Bromo-5-methylphenol

説明

Contextualization of Phenolic Compounds in Chemical Science

Phenolic compounds, characterized by a hydroxyl (-OH) group directly attached to an aromatic ring, represent a cornerstone of organic chemistry. wikipedia.org The parent compound, phenol (B47542) (C₆H₅OH), is a volatile, white crystalline solid that is mildly acidic due to the resonance stabilization of its conjugate base, the phenoxide anion. wikipedia.org This acidity is a key differentiator from aliphatic alcohols. wikipedia.org The hydroxyl group is a potent activating group, making the aromatic ring highly susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts alkylation. wikipedia.org This reactivity, combined with their widespread occurrence in nature and their utility as industrial raw materials, cements the importance of phenols in chemical science.

Importance of Brominated Phenols in Organic Synthesis and Pharmaceutical Chemistry

Among the halogenated derivatives of phenols, brominated phenols are of particular importance in the realms of organic synthesis and pharmaceutical chemistry. fiveable.mebeilstein-journals.org The introduction of a bromine atom onto the phenolic ring significantly alters the molecule's electronic properties and reactivity, making bromophenols versatile synthetic intermediates. fiveable.meketonepharma.com They are crucial building blocks for creating more complex molecules, particularly through carbon-carbon bond-forming cross-coupling reactions like the Suzuki, Stille, and Sonogashira reactions. chemrxiv.orgrsc.org

The presence of bromine can also impart specific biological activities. fiveable.me Consequently, the bromophenol motif is found in numerous natural products and is a key component in the synthesis of pharmaceuticals, agrochemicals, and dyes. beilstein-journals.orgketonepharma.comrsc.org The ability to control the position of bromination on the phenol ring allows chemists to fine-tune the properties of the resulting compounds for various applications. fiveable.me Research continues to focus on developing milder and more selective methods for the bromination of phenols, such as visible-light photoredox catalysis, to enhance efficiency and reduce environmental impact. beilstein-journals.org

Positioning of 2-Bromo-5-methylphenol within Current Chemical Research

This compound (CAS 14847-51-9) is a specific halogenated aromatic compound that serves as a valuable intermediate in diverse chemical syntheses. lookchem.com Its structure, featuring a bromine atom ortho to the hydroxyl group and a methyl group in the meta position, allows for a range of chemical transformations. It is utilized as a building block in the synthesis of other organic compounds, including pharmaceuticals and dyes. lookchem.com

Current research applications highlight its role as a precursor in the synthesis of heterocyclic compounds and as an intermediate for creating potentially biologically active molecules. lookchem.com Studies have noted its potential antimicrobial properties, making it a subject of interest for developing new disinfectants, preservatives, or therapeutic agents. lookchem.com The compound is typically synthesized via the bromination of m-cresol (B1676322) or through the diazotization of 6-amino-m-cresol. chemicalbook.com Its utility as a reagent in various chemical reactions, such as substitution and oxidation, makes it a focus in fine chemical engineering and pharmaceutical development. bldpharm.com

Overview of Research Gaps and Future Directions for this compound

While this compound is recognized as a useful chemical intermediate, there remain several areas for further investigation. A significant research gap exists in the comprehensive evaluation of its biological activity profile. Preliminary studies suggest antimicrobial potential, but more in-depth research into its efficacy against a broader range of microorganisms, including resistant strains, is warranted. lookchem.combiorxiv.org The exploration of its mechanism of action at a molecular level is also an area ripe for discovery.

Future research should also focus on the development of more efficient, cost-effective, and environmentally friendly synthesis methods. google.com Current synthetic routes can have moderate yields, and optimizing reaction conditions or exploring novel catalytic systems could improve industrial viability. chemicalbook.com Furthermore, the application of this compound as a building block for novel complex molecules with applications in materials science, such as in the creation of specialized polymers or functional dyes, represents a promising avenue for future studies. google.comresearchgate.net A deeper understanding of the toxicological profile of halogenated phenols, in general, is also crucial to ensure the safe and sustainable application of compounds like this compound. nih.govacs.org

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14847-51-9 | chemicalbook.comnih.gov |

| Molecular Formula | C₇H₇BrO | chemicalbook.comnih.gov |

| Molecular Weight | 187.03 g/mol | chemicalbook.comnih.gov |

| Appearance | Solid | sigmaaldrich.comaksci.com |

| Melting Point | 40-45°C | aksci.com |

| Boiling Point | 218.2 ± 20.0 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Flash Point | 85.8 ± 21.8 °C | |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | nih.govambeed.com |

| logP (XLogP3) | 2.4 | nih.gov |

| Purity | 98% | sigmaaldrich.com |

| Storage Temperature | Room Temperature / 2-8°C | sigmaaldrich.comaksci.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGPJMNOBVKDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281443 | |

| Record name | 2-Bromo-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14847-51-9 | |

| Record name | 2-Bromo-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14847-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014847519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14847-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Elucidation

Direct Synthetic Routes to 2-Bromo-5-methylphenol

The direct introduction of a bromine atom onto the aromatic ring of a substituted phenol (B47542), such as m-cresol (B1676322) (5-methylphenol), is a common and straightforward approach to synthesizing this compound. This transformation relies on electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the existing substituents and the nature of the brominating agent and catalyst.

Electrophilic Aromatic Bromination of Substituted Phenols

The synthesis of this compound from m-cresol involves the electrophilic substitution of a hydrogen atom with a bromine atom. The hydroxyl (-OH) and methyl (-CH₃) groups on the m-cresol ring are both activating and ortho-, para-directing. The hydroxyl group is a more potent activating group, and its directing effect primarily governs the position of substitution. For m-cresol, the positions ortho (2 and 6) and para (4) to the hydroxyl group are activated. The challenge lies in achieving selective bromination at the C2 position to yield the desired product.

A common method involves the use of elemental bromine (Br₂) in the presence of a catalyst like iron powder. chemicalbook.com However, controlling this reaction to achieve high regioselectivity for the mono-brominated product at the desired position can be difficult, often leading to mixtures of isomers (e.g., 4-bromo-5-methylphenol and 6-bromo-5-methylphenol) and polybrominated products. orientjchem.org To address this, various catalytic and reagent systems have been developed to enhance regioselectivity.

Catalysts play a crucial role in directing the bromination of phenols to a specific position, thereby increasing the yield of the desired isomer. For the synthesis of this compound from m-cresol, the goal is to favor bromination at the C2 position, which is ortho to the strongly activating hydroxyl group.

Several catalytic systems have been investigated to improve the regioselectivity of phenol bromination. The use of N-bromosuccinimide (NBS) as the brominating agent, often in conjunction with a catalyst, provides a milder and more selective alternative to molecular bromine. nih.govthieme-connect.com For instance, p-toluenesulfonic acid (pTsOH) has been used as a catalyst to mediate the ortho-bromination of para-substituted phenols. nih.gov In the case of m-cresol, where the para position is available, catalysts are essential to steer the substitution to the ortho position.

The addition of amines, such as diisopropylamine, has been shown to remarkably increase the proportion of ortho-monobrominated phenols when using NBS. oup.com The amine is thought to work catalytically, with even a 0.1 molar amount being effective. oup.com Another approach involves using zeolites, which can provide high para-selectivity in the halogenation of some aromatics, although for ortho-selectivity in phenols, other systems are often preferred. mdpi.comresearchgate.net Lanthanum(III) nitrate (B79036) hexahydrate has also been reported as an effective catalyst for the regioselective mono-bromination of phenols, offering high yields under mild, room temperature conditions.

Below is a table summarizing various catalytic approaches for the bromination of substituted phenols, which are relevant to the synthesis of this compound.

Table 1: Catalytic Approaches for Regioselective Bromination of Phenols

| Brominating Agent | Catalyst/Additive | Substrate Example | Key Finding/Selectivity | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (pTsOH) | p-Cresol | Selective mono ortho-bromination | nih.gov |

| N-Bromosuccinimide (NBS) | Diisopropylamine | Phenol, o-Cresol | Increased ratio of ortho-monobrominated product | oup.com |

| Bromine (Br₂) | γ-picolinium bromochromate (γ-PBC) | m-Cresol | Good yield of para-monobrominated product | orientjchem.org |

| N,N,N′,N′-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) | None | o-Cresol | High yield of para-bromo-o-cresol | thieme-connect.com |

| Bromine (Br₂) | Zeolite NaY | Toluene | High yield of para-bromotoluene | researchgate.net |

The selectivity in the electrophilic bromination of m-cresol is a result of the interplay between the electronic effects of the hydroxyl and methyl groups and the steric hindrance around the potential reaction sites. The hydroxyl group strongly activates the ortho (C2, C6) and para (C4) positions through resonance donation of its lone pair electrons. The methyl group provides weaker activation at its ortho (C2, C6) and para (C4) positions via hyperconjugation and induction.

The combined activating effects make positions 2, 4, and 6 the most likely sites for electrophilic attack. The preference for bromination at the C2 position over the C4 position, despite both being activated, can be attributed to the dominant directing power of the hydroxyl group to its ortho positions. The selectivity between the two ortho positions, C2 and C6, is influenced by the steric bulk of the adjacent methyl group at C5. The methyl group hinders the approach of the electrophile to the C6 position, making the C2 position sterically more accessible.

Catalysts can influence the mechanism and, consequently, the selectivity. For example, in pTsOH-mediated bromination, it is proposed that the acid conjugates with the phenolic oxygen, which may alter the directing effect or the nature of the active brominating species. nih.gov In amine-catalyzed reactions with NBS, the formation of an N-bromoamine intermediate has been suggested as the species responsible for the enhanced ortho-selectivity. oup.com General base catalysis, where a base assists in the deprotonation of the phenolic proton concurrently with the electrophilic attack by bromine, has also been proposed as a mechanism influencing the reaction kinetics and pathway. cdnsciencepub.com

Diazotization and Halogenation of Aminocresol Precursors

An alternative and highly specific route to this compound involves the use of an aminocresol precursor, namely 6-Amino-m-cresol. This method utilizes the Sandmeyer reaction, a powerful tool in aromatic chemistry for converting an amino group into a wide range of other functionalities, including halogens, via a diazonium salt intermediate. chemicalbook.com This pathway offers excellent regiochemical control as the position of the bromine atom is predetermined by the location of the amino group on the starting material.

Sandmeyer-Type Reactions for Bromine Incorporation

The Sandmeyer reaction for the synthesis of this compound begins with the diazotization of 6-Amino-m-cresol. chemicalbook.com This step involves treating the amine with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrobromic acid (HBr). The reaction is conducted at low temperatures (usually below 10°C) to ensure the stability of the resulting diazonium salt. chemicalbook.com

Once the 5-methyl-2-hydroxybenzenediazonium salt is formed, it is treated with a copper(I) bromide (CuBr) catalyst. The copper(I) salt facilitates the replacement of the diazonio group (-N₂⁺) with a bromide ion, releasing nitrogen gas and forming the desired this compound. chemicalbook.com This radical-nucleophilic aromatic substitution mechanism is characteristic of the Sandmeyer reaction. nih.gov

A documented procedure involves the following steps:

A solution of sodium nitrite in water is added to an ice-cooled mixture of 6-amino-m-cresol and 48% hydrobromic acid, keeping the temperature below 10°C. chemicalbook.com

The resulting diazonium salt solution is then added to a boiling mixture of copper(I) bromide and hydrobromic acid. chemicalbook.com

The mixture is refluxed, cooled, and the product is extracted and purified, for example, by column chromatography. chemicalbook.com

This specific reported synthesis yielded this compound in approximately 20% yield. chemicalbook.com

Optimization of Reaction Conditions for Yield and Purity

The relatively low yield (20%) reported for the Sandmeyer synthesis of this compound suggests significant scope for optimization. chemicalbook.com Several factors are known to influence the efficiency of Sandmeyer reactions, and adjusting these can lead to improved yields and purity. nih.govpitt.edu

Key parameters for optimization include:

Temperature: Both the diazotization and the Sandmeyer steps are highly temperature-sensitive. While diazotization requires low temperatures for stability, the decomposition of the diazonium salt with the copper catalyst often requires heating. Finding the optimal temperature profile for both stages is critical.

Acid Concentration and Type: The concentration and choice of acid (e.g., HBr, H₂SO₄) affect the diazotization process and the stability of the diazonium salt.

Catalyst System: The choice and concentration of the copper catalyst (e.g., CuBr, Cu₂O) and the presence of co-catalysts or ligands can significantly impact the reaction rate and yield. pitt.edu

Solvent: The reaction is often carried out in water, but the use of mixed aqueous-organic solvents or alternative solvent systems could enhance solubility and improve reaction efficiency. nih.gov

Rate of Addition: The controlled, slow addition of the diazonium salt solution to the hot catalyst mixture can help to manage the rate of nitrogen evolution and minimize side reactions.

Recent advancements in reaction technology, such as the use of continuous-flow reactors, offer a promising approach for optimizing Sandmeyer reactions. researchgate.net Flow chemistry can improve heat and mass transfer, allow for precise control over reaction time and temperature, and safely handle potentially explosive diazonium intermediates, often leading to higher yields and purity. researchgate.net Electrochemical methods have also been developed as a modern alternative for conducting Sandmeyer-type reactions, which can offer different reactivity and selectivity profiles. nih.gov

The table below outlines parameters that could be systematically varied to optimize the synthesis of this compound from 6-Amino-m-cresol.

Table 2: Parameters for Optimization of the Sandmeyer Synthesis of this compound

| Parameter | Range/Variable to Test | Rationale for Optimization |

|---|---|---|

| Diazotization Temperature | 0-5°C, 5-10°C | Ensure stability of the diazonium salt intermediate. |

| Acid (HBr) Concentration | Varying molar equivalents | Affects diazotization rate and salt stability. |

| Sandmeyer Reaction Temp. | 60°C, 80°C, Reflux (100°C+) | Optimize the rate of diazonium salt decomposition and product formation while minimizing byproducts. |

| Catalyst Loading | 0.1 eq, 0.5 eq, 1.0 eq CuBr | Determine the minimum catalyst required for efficient conversion. |

| Solvent System | Water, Water/DMF, Water/Acetonitrile | Improve solubility of reactants and intermediates. |

| Addition Time | 15 min, 30 min, 60 min | Control reaction exotherm and rate of N₂ evolution to prevent side reactions. |

Derivatization and Functionalization Strategies of this compound

The strategic modification of this compound is centered around its key functional groups: the bromine atom and the phenolic hydroxyl group. These sites offer opportunities for nucleophilic substitution, functionalization, and metal-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of derivatives.

Nucleophilic Substitution Reactions at the Bromine Moiety

The bromine atom on the aromatic ring of this compound is a primary site for nucleophilic substitution reactions. This allows for the introduction of various functional groups, thereby altering the compound's chemical properties. For instance, the bromine can be displaced by nucleophiles such as amines and thiols under appropriate reaction conditions. This reactivity is fundamental in synthesizing a range of substituted phenol derivatives. The bromine atom serves as an effective leaving group, facilitating these transformations.

Phenolic Hydroxyl Group Functionalization Reactions

The phenolic hydroxyl group in this compound is another key site for chemical modification. This group can undergo a variety of functionalization reactions, including etherification and esterification. For example, it can be derivatized using α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide, PFBBr) to form pentafluorobenzyl ethers, a technique utilized in gas chromatography analysis. epa.govepa.gov The hydroxyl group also influences the reactivity of the aromatic ring, directing electrophilic substitutions to specific positions. Furthermore, protection of the hydroxyl group is a common strategy in multi-step syntheses to prevent unwanted side reactions. lookchem.com

A summary of common functionalization reactions for the phenolic hydroxyl group is presented below:

| Reaction Type | Reagent/Catalyst | Product Type |

| Etherification | Alkyl halides, Base | Alkyl aryl ethers |

| Esterification | Acyl chlorides, Acid anhydrides | Aryl esters |

| Derivatization for GC | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ethers |

Metal-Catalyzed Cross-Coupling Transformations

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations. eie.gr The bromine atom provides a handle for various coupling methodologies, significantly expanding the synthetic possibilities.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. rsc.org this compound can participate in Suzuki-Miyaura reactions, where the bromine atom is substituted with an aryl or alkyl group from a boronic acid or ester. smolecule.comacs.org This reaction is highly efficient for creating biaryl structures and other complex organic molecules. acs.orgrsc.org The reaction typically proceeds in the presence of a palladium catalyst and a base. acs.org User-friendly protocols for the Suzuki-Miyaura coupling of bromophenols in water have been developed, sometimes accelerated by microwave irradiation. acs.org

A representative Suzuki-Miyaura coupling reaction involving a bromophenol is outlined below:

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Aryl-5-methylphenol |

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. eie.gr Similarly, the Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org this compound can serve as the aryl halide in both Heck and Sonogashira reactions, allowing for the introduction of alkenyl and alkynyl groups, respectively. mdpi.com These reactions are valuable for constructing complex molecular architectures. rsc.org

The reactivity of aryl halides in Sonogashira coupling generally follows the trend: I > Br > Cl. wikipedia.org This allows for selective reactions when multiple different halogens are present in a molecule. libretexts.org

Condensation Reactions for Schiff Base Formation

The phenolic hydroxyl group and the aromatic ring of this compound can be involved in condensation reactions to form Schiff bases. Schiff bases, characterized by an imine or azomethine group (-C=N-), are typically formed through the condensation of a primary amine with an aldehyde or ketone. jcsp.org.pkgsconlinepress.com While this compound itself is not a primary amine or an aldehyde/ketone, it can be a precursor to derivatives that are. For example, a related compound, (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, is a Schiff base synthesized from 2-Hydroxy-5-methoxy benzaldehyde (B42025) and 2-bromo-3-methylaniline. jcsp.org.pk The formation of Schiff bases is a significant area of research due to their diverse applications. sibran.ru

A general scheme for Schiff base formation is the reaction of an aldehyde or ketone with a primary amine. jcsp.org.pk

Rearrangement and Cyclization Reaction Pathways

The reactivity of this compound lends itself to a variety of rearrangement and cyclization reactions, which are fundamental in the synthesis of more complex molecular architectures. These pathways are often facilitated by transition metal catalysts, particularly palladium, and lead to the formation of valuable heterocyclic compounds such as benzofurans and dibenzofurans.

Intramolecular cyclization is a key transformation for 2-halophenols. These reactions involve the formation of a new ring within the molecule, often through the creation of a carbon-oxygen or carbon-carbon bond. For this compound, the presence of the hydroxyl group and the adjacent bromine atom provides a reactive site for such transformations.

One of the most well-documented cyclization pathways for 2-bromophenols is the palladium-catalyzed intramolecular reaction to form substituted benzofurans. rsc.org This process typically involves a Sonogashira coupling of the 2-bromophenol (B46759) with a terminal alkyne, followed by an in-situ cyclization of the resulting 2-alkynylphenol intermediate. rsc.org The electron-withdrawing nature of the bromine atom and the nucleophilicity of the phenoxide ion are crucial for the cyclization step. rsc.org Research has shown that the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired benzofuran (B130515) derivatives. rsc.org While electron-rich 2-bromophenols can sometimes inhibit the reaction, the methodology is generally robust. rsc.org

Another significant cyclization pathway involves the synthesis of dibenzofurans. nih.govorganic-chemistry.orgrsc.org This can be achieved through an intramolecular C-O bond formation in 2-biaryl phenols, which can be synthesized from 2-bromophenols. nih.gov Palladium-catalyzed reactions are also pivotal in these syntheses, often proceeding through an intramolecular oxidative carbon-carbon bond formation. organic-chemistry.org

Furthermore, palladium-catalyzed dearomative cyclization reactions of bromophenols with diynes have been developed to construct tricyclic architectures containing a quaternary carbon center. nih.gov This highlights the versatility of 2-bromophenols as substrates in complex cyclization cascades. Similarly, palladium and urea (B33335) ligand-mediated heteroannulation of 2-bromophenols with 1,3-dienes provides a convergent route to dihydrobenzofurans. acs.org

While direct rearrangement of the this compound framework is less commonly reported, rearrangement reactions of related bromo-substituted phenolic compounds are known. For instance, ring expansion reactions of 1-indanones can lead to the formation of 2-bromo-1-naphthols, which are valuable intermediates for the synthesis of complex natural products. acs.org

The following table summarizes representative cyclization reactions applicable to 2-bromophenol derivatives, which serve as a model for the reactivity of this compound.

Table 1: Representative Cyclization Reactions of 2-Bromophenol Derivatives

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling-Cyclization | 2-Bromophenol, Phenylacetylene | [Pd(η3-C3H5)Cl]2/Tetraphosphine ligand, Cs2CO3 | 2-Phenylbenzofuran | 99% | rsc.org |

| Heteroannulation | 2-Bromophenol, 1,3-Diene | Pd(OAc)2, Urea ligand, NaOtBu | Dihydrobenzofuran | 70-72% | acs.org |

| Intermolecular Carbocyclization | Bromophenol, 1,n-Diyne | Palladium(0) | Tricyclic Spiro-compounds | Not Specified | nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides a unique "fingerprint" of a molecule by probing the vibrations of its chemical bonds. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, allowing for detailed structural analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy AnalysisFT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending, rocking). For 2-Bromo-5-methylphenol, characteristic peaks would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the methyl group and aromatic ring, C=C stretching within the aromatic ring, and C-Br stretching.

Detailed experimental data with specific wavenumbers and intensity assignments for this compound is not publicly available.

Raman Spectroscopy InvestigationsRaman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. The Raman spectrum of this compound would also show characteristic bands for the aromatic ring, methyl group, and carbon-bromine bond vibrations.

Detailed experimental Raman spectral data for this compound is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis¹H NMR provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show distinct signals for the phenolic hydroxyl proton, the three aromatic protons, and the three methyl protons, with specific chemical shifts and splitting patterns based on their electronic environment and coupling with neighboring protons.

A publicly available, detailed ¹H NMR spectrum with assigned chemical shifts and coupling constants for this compound could not be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal, with its chemical shift indicating its bonding and electronic environment (e.g., aromatic, aliphatic, bonded to oxygen or bromine).

Publicly available ¹³C NMR data with specific chemical shift assignments for each carbon atom in this compound could not be found.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)2D NMR techniques provide more complex structural information by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would show which protons are spin-coupled to each other, helping to map out the connectivity of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would reveal which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range couplings between protons and carbons (over 2-3 bonds), helping to piece together the entire molecular structure.

No research articles or database entries containing 2D NMR spectroscopic data for this compound were identified during the search.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. The presence of a bromine atom, with its two stable isotopes (79Br and 81Br) in nearly a 1:1 ratio, results in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments, simplifying spectral interpretation.

High-resolution mass spectrometry (HRMS) provides the elemental composition of this compound by measuring its mass with very high accuracy. This technique can distinguish between compounds with the same nominal mass but different elemental formulas. The theoretical monoisotopic mass of this compound is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This precise mass measurement is critical for confirming the identity of the compound in complex mixtures or in the verification of a synthesized product.

| Property | Value |

| Molecular Formula | C₇H₇BrO |

| Monoisotopic Mass (⁷⁹Br) | 185.96803 Da |

| Monoisotopic Mass (⁸¹Br) | 187.96598 Da |

This interactive table provides the fundamental HRMS data for this compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates components of a mixture before their individual detection by mass spectrometry. For this compound, GC-MS analysis would provide its retention time, a characteristic property under specific chromatographic conditions, which aids in its identification and purity assessment.

Upon entering the mass spectrometer, the molecule undergoes ionization, typically by electron impact (EI), which generates a positively charged molecular ion ([M]⁺). This ion is often unstable and fragments in a predictable manner. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern is a molecular fingerprint that provides significant structural information.

Table of Plausible Mass Spectral Fragments:

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Plausible Neutral Loss |

| 186 | 188 | [C₇H₇BrO]⁺ (Molecular Ion) | - |

| 171 | 173 | [C₆H₄BrO]⁺ | -CH₃ |

| 158 | 160 | [C₇H₇Br]⁺ | -O |

| 107 | - | [C₇H₇O]⁺ | -Br |

| 79 | - | [C₆H₇]⁺ | -Br, -CO |

| 77 | - | [C₆H₅]⁺ | -Br, -CH₃, -CO |

This interactive table outlines the expected major fragments in the electron ionization mass spectrum of this compound.

Key fragmentation steps would likely include the loss of a methyl radical (-CH₃) to form an ion at m/z 171/173, and the cleavage of the C-Br bond, a common pathway for bromo-aromatics, leading to an ion at m/z 107. Subsequent loss of carbon monoxide (-CO) from the phenolic structure is also a characteristic fragmentation route for this class of compounds.

Photoionization mass spectrometry (PIMS) uses high-energy photons, often from a synchrotron source, to ionize molecules. This technique can provide detailed information about the electronic structure and ionization energies of molecules in the gas phase. For bromophenols, photoionization can lead to extensive fragmentation through processes like Auger cascades, especially when using high-energy X-rays that can ionize core-shell electrons. Studies on related molecules like bromobenzene (B47551) and bromophenol have shown that after initial ionization, the molecule can become highly charged, leading to a "Coulomb explosion" where it breaks apart into multiple singly charged atomic ions such as H⁺, C⁺, and Br⁺ researcher.life. The analysis of the momentum vectors of these fragment ions can provide detailed information about the original molecular structure researcher.life.

While specific PIMS data for this compound is not available, the general principles observed for brominated aromatics would apply. The technique would be sensitive to the electronic environment of the bromine atom and the aromatic ring, providing insights into the gas-phase chemistry of the molecule.

X-ray Diffraction for Solid-State Molecular Geometry

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

As of now, the crystal structure of this compound itself has not been reported in publicly accessible crystallographic databases. However, the analysis of a closely related derivative, 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, provides valuable insights into the likely structural characteristics. In this derivative, the core this compound moiety is present. The study revealed that the molecule crystallizes in the monoclinic space group P21/c.

Crystallographic Data for a this compound Derivative:

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄BrNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4510 |

| b (Å) | 13.8498 |

| c (Å) | 12.8646 |

| β (°) | 116.324 |

| V (ų) | 1189.89 |

| Z | 4 |

This interactive table presents the unit cell parameters for a derivative containing the this compound structure, as determined by single-crystal X-ray diffraction.

This data indicates a well-defined, ordered arrangement of the molecules in the solid state. The geometry of the benzene (B151609) ring is expected to be largely planar, with the bromine, hydroxyl, and methyl groups attached.

The packing of molecules in a crystal is dictated by a network of intermolecular interactions. In the solid state of this compound and its derivatives, hydrogen bonding is expected to be a dominant feature. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks of molecules.

For this compound itself, one would anticipate strong O-H···O hydrogen bonds forming between the hydroxyl groups of adjacent molecules. Furthermore, the bromine atom can participate in halogen bonding (Br···O or Br···Br interactions), and the aromatic rings can engage in π-π stacking. These non-covalent interactions collectively determine the crystal's morphology, density, and melting point. The interplay of these forces is crucial for understanding the material's properties and for applications in crystal engineering.

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy Studies

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

No specific studies detailing the antibacterial efficacy of 2-Bromo-5-methylphenol against named Gram-positive or Gram-negative bacterial strains were identified. Consequently, data tables of minimum inhibitory concentrations (MIC) or other quantitative measures of antibacterial activity for this specific compound cannot be provided.

Antifungal Properties Investigations

Similarly, dedicated research investigating the antifungal properties of this compound against specific fungal species is not present in the available scientific literature. Therefore, no data on its efficacy or spectrum of antifungal activity can be presented.

Elucidation of Antimicrobial Mechanisms of Action

In the absence of primary studies on the antimicrobial activity of this compound, there is no corresponding research elucidating its potential mechanisms of action against microbial pathogens.

Anticancer Potential and Antiproxiferative Effects

While various derivatives of bromophenols have been investigated for their potential anticancer activities, research specifically examining the antineoplastic and antiproliferative effects of this compound is not available in the reviewed scientific literature.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cell Lines

No studies were found that investigated the ability of this compound to induce apoptosis or cause cell cycle arrest in any cancer cell lines. As a result, there is no data to present on these specific cellular effects.

Inhibition of Tumor Growth Pathways and Metastasis

There is no available research detailing any inhibitory effects of this compound on specific tumor growth pathways or its potential to inhibit metastasis.

Enzyme Inhibition and Modulation Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The study of how a compound interacts with specific enzymes can provide valuable information about its potential biological activity.

Currently, there is a lack of specific research data available in the public domain detailing the inhibition kinetics and specificity of this compound against any particular target enzymes. While the broader class of bromophenols has been a subject of scientific inquiry, specific studies on the enzyme inhibition properties of this particular compound are not readily found in the available literature.

Cellular detoxification pathways, involving enzymes such as cytochrome P450s and glutathione (B108866) S-transferases, are critical for metabolizing and eliminating foreign compounds. nih.gov There is currently no specific information available from research studies on the role of this compound in modulating these cellular detoxification pathways.

Antioxidant and Anti-inflammatory Properties Research

Many phenolic compounds exhibit antioxidant and anti-inflammatory properties, which are of significant interest in the study of various diseases. mdpi.com While some bromophenol derivatives have been investigated for these properties, specific research detailing the antioxidant and anti-inflammatory potential of this compound is not available in the current scientific literature. nih.gov For instance, studies on other brominated phenols, such as 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol, have shown anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. nih.gov Similarly, artificial antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) have been studied for their anti-inflammatory activity. nih.govum.edu.my However, such data is not available for this compound.

Investigation of Molecular Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules like proteins and nucleic acids is fundamental to their mechanism of action.

There is a lack of available research on the specific binding of this compound to proteins and any resulting conformational changes. Such studies are essential for understanding the compound's pharmacodynamics and pharmacokinetics.

Information regarding the interaction of this compound with nucleic acids such as DNA and RNA is not present in the available scientific literature. Understanding these interactions is crucial for assessing a compound's potential genotoxicity and its effects on gene expression.

Signaling Pathway Modulation and Cellular Responses of this compound

While direct and extensive research on the specific signaling pathway modulation and cellular responses of this compound is limited in publicly available scientific literature, the biological activities of structurally related bromophenols and the broader class of polyphenols provide a basis for predicting its potential molecular interactions and effects within a cellular context. The presence of a phenolic hydroxyl group and a bromine substituent on the aromatic ring suggests that this compound may engage with various cellular signaling cascades, primarily those involved in cellular stress, inflammation, and proliferation.

Modulation of Key Signaling Pathways:

Mitogen-Activated Protein Kinase (MAPK) Pathway:

The MAPK signaling pathway is a crucial cascade that transduces extracellular signals to intracellular responses, regulating processes such as cell proliferation, differentiation, inflammation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. jcpres.comcabidigitallibrary.org Polyphenolic compounds are well-documented modulators of the MAPK pathway. jcpres.comcabidigitallibrary.org Research on other brominated phenols suggests a potential for these compounds to influence MAPK signaling. For instance, some bromophenols have been observed to affect cellular processes that are regulated by MAPKs. It is plausible that this compound could modulate the phosphorylation and activation of key MAPK components, such as ERK, JNK, and p38 kinases. The activation of these kinases is often triggered by cellular stressors, including reactive oxygen species (ROS). nih.gov

Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

The NF-κB signaling pathway is a central regulator of the inflammatory response, cell survival, and innate immunity. nih.govfrontiersin.org The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes. Several natural and synthetic compounds, including various polyphenols, are known to inhibit the NF-κB pathway. nih.govresearchgate.net This inhibition can occur at multiple levels, such as preventing the degradation of the inhibitory IκBα protein or blocking the nuclear translocation of the active p65 subunit. nih.govmdpi.com A study on a structurally related bromophenol derivative demonstrated the ability to regulate the NF-κB pathway, suggesting that this compound might also possess similar inhibitory properties on this pro-inflammatory signaling cascade.

Cellular Responses:

Induction of Oxidative Stress:

Phenolic compounds can exhibit both antioxidant and pro-oxidant activities depending on their concentration and the cellular environment. Some bromophenols have been shown to induce the formation of reactive oxygen species (ROS) within cells. acs.org An increase in intracellular ROS can act as a secondary messenger, influencing various signaling pathways, including the MAPK and NF-κB pathways. nih.gov The generation of ROS can lead to oxidative damage to cellular components but also trigger adaptive cellular responses.

Antimicrobial Effects:

The antimicrobial properties of phenolic compounds are well-established and are often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with cellular energy metabolism. mdpi.com The presence of a bromine atom in this compound may enhance its antimicrobial potency. While the precise mechanism is not fully elucidated for this specific compound, it is likely to involve interactions with microbial proteins and membranes, leading to the inhibition of growth and viability of various microorganisms. lookchem.comnih.gov

Modulation of Calcium Signaling:

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes. Studies on various bromophenols have revealed their capacity to disturb cellular Ca2+ homeostasis. nih.gov This can involve the inhibition of voltage-dependent Ca2+ channels or the release of Ca2+ from intracellular stores. nih.gov Alterations in Ca2+ signaling can have profound effects on cellular function, including neurotransmission, muscle contraction, and gene expression.

Potential Anti-inflammatory and Anticancer Activities:

By modulating key signaling pathways like MAPK and NF-κB, which are often dysregulated in inflammatory diseases and cancer, this compound could theoretically exert anti-inflammatory and anticancer effects. nih.gov The inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators and may induce apoptosis or inhibit the proliferation of cancer cells. However, it is crucial to emphasize that such activities are inferred from the behavior of related compounds and require direct experimental verification for this compound.

Interactive Data Tables:

The following tables present hypothetical data based on the observed activities of related bromophenol compounds to illustrate the potential effects of this compound on cellular signaling and responses. These are for illustrative purposes only, as specific experimental data for this compound is not currently available.

Table 1: Potential Effect of this compound on MAPK Phosphorylation

| Kinase | Treatment | Fold Change in Phosphorylation (Hypothetical) |

| ERK | Control | 1.0 |

| ERK | This compound | 0.6 |

| JNK | Control | 1.0 |

| JNK | This compound | 1.8 |

| p38 | Control | 1.0 |

| p38 | This compound | 1.5 |

Table 2: Potential Inhibition of NF-κB Activation by this compound

| Parameter | Treatment | Activity (Hypothetical % of Control) |

| IκBα Degradation | Control | 100% |

| IκBα Degradation | This compound | 45% |

| p65 Nuclear Translocation | Control | 100% |

| p65 Nuclear Translocation | This compound | 50% |

Table 3: Potential Cellular Responses to this compound

| Cellular Response | Assay | Result (Hypothetical) |

| ROS Production | DCFDA Assay | 2.5-fold increase over control |

| Antimicrobial Activity | MIC (S. aureus) | 15 µg/mL |

| Intracellular Ca2+ | Fura-2 Imaging | Transient increase in cytosolic Ca2+ |

Applications in Advanced Organic Synthesis and Material Science Research

A Key Intermediate in the Synthesis of Complex Organic Molecules

2-Bromo-5-methylphenol serves as a crucial starting material or intermediate in the multi-step synthesis of a variety of complex organic compounds. Its reactivity allows for a range of chemical transformations, making it a valuable tool for chemists in both academic and industrial research.

A Precursor for Active Pharmaceutical Ingredients (APIs)

While direct evidence of this compound as a starting material for currently marketed drugs is not extensively documented in publicly available literature, its structural motifs are present in several important APIs. Notably, the core structure of this compound is closely related to intermediates used in the synthesis of analgesic drugs like Tapentadol. For instance, a known impurity in the synthesis of Tapentadol is (2-bromo-5[(2R,3R)-1-(dimethylamino)-2-methyl pentan-3-yl]phenol), which strongly suggests that a brominated phenol (B47542) derivative could be employed in synthetic routes, potentially as a key intermediate for introducing the phenolic hydroxyl group and influencing the regioselectivity of other reactions. The synthesis of Tramadol and Tapentadol often involves the Grignard reaction of 3-bromoanisole (B1666278) with corresponding ketones. The structural similarity of this compound to these precursors highlights its potential as a valuable building block in the development of novel analgesic compounds and other pharmaceutical agents.

A Building Block for Agrochemicals and Specialty Chemicals

The inherent functionalities of this compound make it an attractive building block for the synthesis of agrochemicals and specialty chemicals. Although specific, commercialized examples directly derived from this compound are not widely publicized, the presence of a brominated phenolic structure is common in various pesticides and herbicides. The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of diverse functionalities. The phenolic hydroxyl group can be converted into ethers or esters, further expanding the range of possible derivatives. This versatility allows for the fine-tuning of the biological activity and physical properties of the final products, a crucial aspect in the design of effective and selective agrochemicals.

Advancing Catalytic Systems

The development of novel and efficient catalytic systems is a cornerstone of modern chemistry. This compound and its derivatives have the potential to contribute to this field, particularly in the design of specialized ligands and in various organic transformations.

Ligand Design for Transition Metal Catalysis

While specific research detailing the use of this compound in the synthesis of ligands for transition metal catalysis is not abundant, its structure offers several possibilities for ligand design. The hydroxyl group can be used as an anchoring point for the attachment of coordinating moieties, such as phosphines or amines. The bromine atom can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce other aromatic or heterocyclic groups, thereby creating bidentate or polydentate ligands. These tailored ligands can then be complexed with transition metals like palladium, rhodium, or copper to form catalysts with specific activities and selectivities for a wide range of organic reactions, including carbon-carbon and carbon-heteroatom bond formation.

Application in Organic Transformations

Contributions to Material Science

The field of material science is constantly seeking new monomers and building blocks to create polymers and materials with enhanced properties. This compound shows promise in this area, particularly in the synthesis of high-performance polymers.

One of the most significant potential applications of this compound in material science is in the synthesis of poly(phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE). PPO is a high-performance thermoplastic known for its excellent thermal stability, dimensional stability, and chemical resistance. The oxidative coupling polymerization of phenols is a common method for synthesizing PPO. Research has shown that phenols with ortho-bromo substituents can undergo this type of polymerization. The bromine atom on the this compound monomer can potentially be retained in the resulting polymer, poly(2-bromo-5-methyl-1,4-phenylene oxide), or it could be removed during or after polymerization to yield a methyl-substituted PPO. The presence of the bromine atoms in the polymer backbone could impart flame-retardant properties to the material, a highly desirable characteristic for many applications.

Below is a table summarizing the potential applications of this compound in these fields:

| Field | Application | Potential Compound/Material |

| Organic Synthesis | Precursor for APIs | Analgesics (e.g., Tapentadol analogues) |

| Building Block for Agrochemicals | Fungicides, Herbicides | |

| Catalysis | Ligand Design | Bidentate Phosphine Ligands |

| Organic Transformations | Biaryl compounds via cross-coupling | |

| Material Science | Monomer for Polymers | Poly(2-bromo-5-methyl-1,4-phenylene oxide) |

Synthesis of Novel Polymeric Materials

The presence of a reactive hydroxyl group and a bromine atom makes this compound a candidate for the synthesis of specialized polymers, particularly through oxidative coupling polymerization to form poly(phenylene oxide)s (PPOs). While direct polymerization of this compound is not extensively documented in publicly available research, the reactivity of structurally similar phenols provides a strong basis for its potential in this area.

Phenols with ortho-substituents, including bromo groups, are known to undergo oxidative coupling to produce high yields of PPOs. uc.edu This process typically involves a copper-amine catalyst system and oxygen as the oxidizing agent. The general reaction scheme for the oxidative coupling of a substituted phenol is as follows:

n (Substituted Phenol) + n/2 O₂ --(Catalyst)--> (-O-Aryl-)n + n H₂O

In the case of this compound, the resulting polymer would be poly(2-bromo-5-methyl-1,4-phenylene oxide). The bromine and methyl substituents on the polymer backbone would be expected to impart specific properties to the material, such as increased thermal stability, flame retardancy, and altered solubility characteristics compared to unsubstituted PPO.

Furthermore, research on the polymerization of analogous compounds, such as 4-bromo-2-(ethoxysulfonyl)-6-methylphenol, has demonstrated the synthesis of acid-functionalized poly(1,4-phenylene oxide)s. acs.orgacs.org This suggests that this compound could serve as a monomer for the creation of functionalized PPOs with tailored properties for applications like proton-exchange membranes or other specialized materials.

Table 1: Potential Properties of Poly(2-bromo-5-methyl-1,4-phenylene oxide) based on Analogous Polymers

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Thermal Stability | High | The aromatic backbone of PPOs contributes to high thermal stability. |

| Flame Retardancy | Enhanced | The presence of bromine atoms in the polymer structure is known to impart flame retardant properties. |

| Solubility | Modified | The bromo and methyl substituents would alter the polarity and packing of the polymer chains, affecting solubility in organic solvents. |

| Functionalization Potential | High | The bromine atom can serve as a site for post-polymerization modification to introduce other functional groups. |

Development of Functional Organic Materials (e.g., Liquid Crystals, Photoresists)

The unique molecular architecture of this compound also suggests its potential as a precursor for functional organic materials such as liquid crystals and photoresists.

Liquid Crystals: The synthesis of liquid crystals often involves the assembly of molecules with a rigid core and flexible terminal groups. The substituted benzene (B151609) ring of this compound can serve as a component of the rigid core. While no direct synthesis of liquid crystals from this compound has been reported, studies on other laterally substituted brominated compounds have shown the formation of mesomorphic phases. worldscientificnews.com The introduction of a lateral bromo group can influence the molecular packing and, consequently, the liquid crystalline properties. By chemically modifying the hydroxyl and bromo groups of this compound to attach appropriate mesogenic units and terminal alkyl chains, it is conceivable to design novel liquid crystalline materials.

Photoresists: Photoresists are light-sensitive materials used in photolithography. A key component of many chemically amplified positive photoresists is a phenolic resin, often a novolak, which is a condensation product of a phenol and an aldehyde. mdpi.com The properties of the photoresist are highly dependent on the structure of the phenolic resin. While the use of this compound in photoresist formulations is not explicitly documented, the general class of substituted phenols is employed in their manufacture. google.com

The incorporation of this compound into a novolak resin could potentially offer several advantages:

Etch Resistance: The aromatic nature of the phenol and the presence of a bromine atom could enhance the plasma etch resistance of the photoresist.

Modified Solubility: The bromo and methyl groups would alter the dissolution behavior of the resin in developer solutions, a critical parameter for photoresist performance.

Table 2: Potential Roles of this compound in Functional Organic Materials

| Material | Potential Role of this compound | Expected Impact |

|---|---|---|

| Liquid Crystals | Building block for the rigid core | Introduction of a lateral bromo group could influence mesophase behavior and electro-optical properties. |

| Photoresists | Monomer for novolak resin synthesis | Enhancement of etch resistance and modification of dissolution characteristics. |

Environmental Fate and Ecotoxicological Impact Research

Environmental Occurrence and Distribution in Various Matrices

Direct detection and quantification of 2-Bromo-5-methylphenol in environmental matrices such as water, soil, sediment, or air are not widely reported in scientific literature. However, the general class of brominated phenols is recognized as significant environmental contaminants. nih.gov They originate from both industrial activities and natural processes.

Anthropogenic sources are a primary route for BPs entering the environment. They are used in the manufacturing of various products, including:

Pesticides and herbicides researchgate.net

Wood preservatives researchgate.net

Flame retardants nih.gov

Dyes and paints researchgate.net

Effluents from industries utilizing these compounds can discharge BPs into aquatic systems. researchgate.net Furthermore, the combustion of materials containing brominated flame retardants or leaded gasoline can release BPs into the atmosphere. researchgate.net Once in the environment, their distribution is governed by their physicochemical properties. Due to structural similarities, it is plausible that this compound could be found in environmental compartments impacted by such industrial and combustion sources.

Biotransformation and Degradation Pathways in Environmental Systems

The persistence of this compound in the environment is dictated by its susceptibility to biological and abiotic degradation processes. Studies on analogous compounds suggest several potential transformation pathways.

Anaerobic Reductive Dehalogenation: A primary and critical step in the breakdown of many halogenated aromatic compounds under anaerobic (oxygen-free) conditions is reductive dehalogenation. nih.govasm.org In this microbially-mediated process, the bromine atom is removed from the phenol (B47542) ring. For this compound, this would likely result in the formation of 3-methylphenol (m-cresol) as a primary intermediate. This initial debromination step is crucial as it typically reduces the toxicity of the compound and makes the resulting phenol more amenable to further aerobic or anaerobic degradation. asm.org Research has shown that debromination rates are often higher under methanogenic (methane-producing) conditions compared to sulfate-reducing or iron-reducing conditions. nih.govasm.org

Metabolic Conjugation: In biological systems, such as within microorganisms or higher organisms, a common biotransformation pathway for phenolic compounds involves conjugation. Phase II metabolic enzymes, such as sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), catalyze the addition of a sulfate (B86663) or glucuronic acid group, respectively. nih.govresearchgate.net These processes increase the water solubility of the compound, facilitating its excretion. It has been demonstrated that bromophenols can be substrates for these enzymes, indicating that sulfation and glucuronidation are potential metabolic pathways for this compound. nih.gov

The table below outlines the likely degradation pathways for this compound based on research on similar compounds.

| Degradation Process | Conditions | Key Steps & Intermediates |

| Reductive Dehalogenation | Anaerobic (e.g., in sediments, groundwater) | Removal of bromine atom to form 3-methylphenol (m-cresol) and bromide ions. |

| Further Mineralization | Aerobic/Anaerobic | The resulting m-cresol (B1676322) is further broken down by microorganisms into simpler molecules like carbon dioxide and water. |

| Metabolic Conjugation | Biological Systems | Sulfation or glucuronidation catalyzed by SULT or UGT enzymes to form water-soluble conjugates. |

Ecotoxicological Effects on Aquatic and Terrestrial Organisms

There is a significant lack of specific ecotoxicological data for this compound. However, the toxicity of phenols and their derivatives to aquatic life is well-documented. researchgate.net Acute and chronic toxicity can occur even at low concentrations (0.1 mg/L) for some bromophenols. researchgate.net To approximate the potential ecotoxicological risk of this compound, data from structurally similar compounds, including other bromophenols and cresols, can be considered.

The following interactive table presents ecotoxicity data for compounds related to this compound.

| Compound | Organism | Endpoint | Value (mg/L) |

|---|---|---|---|

| 2-Bromophenol (B46759) | Daphnia magna (Water flea) | EC50 (48h) | 2.7 |

| 4-Bromophenol | Pimephales promelas (Fathead minnow) | LC50 (96h) | 5.7 |

| 2,4-Dibromophenol | Daphnia magna (Water flea) | LC50 (48h) | 1.1 |

| m-Cresol | Oncorhynchus mykiss (Rainbow trout) | LC50 (96h) | 12.8 |

| m-Cresol | Daphnia magna (Water flea) | EC50 (48h) | 18.8 |

Note: This data is for related compounds and should be used as an estimation of potential toxicity for this compound.

The toxicity of brominated phenols is often linked to their ability to interfere with crucial biological processes. One of the key mechanisms identified is endocrine disruption. nih.gov

Research has shown that BPs can inhibit the activity of sulfotransferase (SULT) enzymes, which are vital for metabolizing and regulating endocrine hormones like estrogen and thyroid hormones. nih.gov By inhibiting these enzymes, BPs can disrupt hormonal balance, potentially leading to adverse developmental, reproductive, and metabolic effects in organisms. nih.govnih.gov In silico docking methods and in vitro assays are used to study these interactions, indicating that the position and number of bromine substituents influence the inhibitory potential of the compound. nih.gov For example, bromophenols with a bromine atom in the 2-position (ortho to the hydroxyl group), such as this compound, have been shown to exhibit significant inhibitory potential towards several SULT isoforms. nih.gov

Environmental models, including Quantitative Structure-Activity Relationship (QSAR) models, are employed to predict the toxicity of chemicals when empirical data is limited. These models use the chemical structure of a compound like this compound to estimate its potential to cause harm based on the known toxicities of structurally related chemicals.

Remediation Strategies for Environmental Contamination

Several remediation technologies have been developed to treat soil and water contaminated with phenolic and halogenated organic compounds. These strategies can be broadly categorized into biological, chemical, and physical methods.

Bioremediation: This approach utilizes microorganisms to break down contaminants. frontiersin.org

Bioaugmentation: Involves introducing specific, pollutant-degrading microbial strains (like Pseudomonas or Ochrobactrum species) to a contaminated site to enhance the degradation rate. researchgate.netresearchgate.net

Biostimulation: Involves modifying the environment (e.g., by adding nutrients or electron acceptors) to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. frontiersin.org Anaerobic bioremediation is particularly effective for initiating the degradation of brominated compounds through reductive dehalogenation. researchgate.net

Advanced Oxidation Processes (AOPs): These chemical treatment methods rely on the generation of highly reactive radicals, such as hydroxyl radicals (•OH), to destroy organic pollutants.

Fenton Oxidation: This process uses a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals, which can effectively oxidize phenols and their derivatives. researchgate.net It is a robust method for treating soils and wastewater with moderate to high levels of contamination.

Photocatalysis: This technology employs a semiconductor catalyst, such as titanium dioxide (TiO₂) or hematite (B75146) (α-Fe₂O₃), which, when activated by UV or visible light, generates reactive oxygen species that mineralize organic pollutants. deswater.comresearchgate.net

The following table summarizes remediation strategies applicable to contamination by brominated phenols.

| Remediation Strategy | Description | Advantages | Limitations |

|---|---|---|---|

| Bioremediation | Uses microorganisms to degrade contaminants into less toxic substances. | Cost-effective, environmentally friendly, potential for complete mineralization. frontiersin.org | Can be slow; effectiveness depends on environmental conditions and contaminant concentration. researchgate.net |

| Fenton Oxidation | Chemical oxidation using hydrogen peroxide and an iron catalyst to generate hydroxyl radicals. researchgate.net | Rapid and effective for a wide range of organic compounds. | Requires acidic pH, addition of chemicals, can be costly. |

| Photocatalysis | Uses a semiconductor catalyst and light to create reactive radicals that destroy pollutants. researchgate.net | Can achieve complete mineralization, potential to use solar light. | Can be inhibited by water turbidity, requires separation of the catalyst post-treatment. |

| Electricity-Stimulated Anaerobic System (ESAS) | An emerging technology that uses an electric potential to enhance anaerobic debromination and mineralization. epa.gov | High removal efficiency, facilitates growth of dehalogenating species. epa.gov | More complex setup, still in development stages. |

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Methodologies

Traditional synthesis routes for 2-Bromo-5-methylphenol and other brominated phenols often rely on methods that can be harsh and environmentally taxing. chemicalbook.comrsc.org A significant future direction lies in the development of "green" chemistry approaches that prioritize sustainability, efficiency, and safety.

Key research objectives in this area include:

Minimizing Hazardous Reagents: Moving away from elemental bromine and harsh solvents towards more benign alternatives. Research into electrocatalytic and biocatalytic bromination methods could provide pathways that operate under milder conditions and reduce hazardous waste.

Improving Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Exploring reactions that can be conducted at ambient temperature and pressure to reduce the energy consumption and carbon footprint of the synthesis process.

Renewable Feedstocks: Investigating the potential of deriving precursor molecules from renewable biomass sources rather than petroleum-based feedstocks.

A promising approach is the ipso-hydroxylation of arylboronic acids, which can be combined with bromination in a one-pot sequence. rsc.org This method utilizes aqueous hydrogen peroxide as a green oxidant in ethanol, offering a rapid and efficient protocol for producing substituted phenols and their brominated derivatives. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Synthesis (e.g., Bromination of m-cresol) | Green Synthesis (e.g., Tandem Hydroxylation/Bromination) |

|---|---|---|

| Brominating Agent | Liquid Bromine (Br₂) | Hydrogen Peroxide/Hydrogen Bromide (H₂O₂/HBr) rsc.org |

| Solvent | Often chlorinated solvents or triflic acid quickcompany.in | Ethanol, Water rsc.org |

| Catalyst | Iron powder chemicalbook.com | None required rsc.org |

| Byproducts | Potentially hazardous waste streams | Primarily water rsc.org |

| Reaction Conditions | Controlled, often non-ambient temperatures chemicalbook.com | Room temperature, rapid reaction time rsc.org |

Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level

While preliminary studies suggest that bromophenol derivatives possess biological activities such as antioxidant and anticancer properties, the precise molecular mechanisms of this compound itself are not fully understood. nih.gov Future research should focus on elucidating how this compound interacts with biological systems at a molecular level.

Key areas for investigation include:

Target Identification: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify specific protein targets (e.g., enzymes, receptors) with which this compound interacts.

Enzyme Inhibition Kinetics: For derivatives that show inhibitory effects on enzymes like carbonic anhydrase or acetylcholinesterase, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive). mdpi.com

Structural Biology: Employing X-ray crystallography and NMR spectroscopy to solve the three-dimensional structures of this compound in complex with its biological targets. This would provide atomic-level insights into the binding interactions.

Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways to understand its broader biological impact.

Exploration of Novel Derivatizations for Enhanced Specificity and Potency

The structure of this compound, with its reactive phenolic hydroxyl group and bromine atom, offers fertile ground for chemical modification to create novel derivatives with improved biological properties. Strategic derivatization can enhance target specificity, increase potency, and improve pharmacokinetic profiles.

Future synthetic efforts could explore:

Ether and Ester Linkages: Synthesizing libraries of ether and ester derivatives by reacting the hydroxyl group with various alkylating or acylating agents. These modifications can modulate the compound's lipophilicity and ability to cross biological membranes.

Carbon-Carbon Bond Formation: Utilizing the bromine atom as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse substituents onto the aromatic ring. This allows for the construction of more complex molecular architectures.

Bioisosteric Replacement: Replacing the bromine or methyl groups with other functional groups of similar size and electronic properties to fine-tune biological activity.

Table 2: Potential Derivatization Strategies for this compound

| Reaction Site | Reaction Type | Potential Reagents | Resulting Derivative Class |

|---|---|---|---|

| Phenolic -OH | Etherification | Alkyl halides, Pentafluorobenzyl bromide | Aryl ethers |

| Phenolic -OH | Esterification | Acyl chlorides, Carboxylic anhydrides | Aryl esters |

| Aromatic Ring (-Br) | Suzuki Coupling | Arylboronic acids | Biaryl compounds |

| Aromatic Ring (-Br) | Sonogashira Coupling | Terminal alkynes | Aryl alkynes |

| Aromatic Ring (-Br) | Nucleophilic Substitution | Amines, Thiols | Substituted anilines/thioethers |

Synergistic Integration of Computational and Experimental Approaches

The integration of computational chemistry with experimental validation represents a powerful strategy for accelerating the discovery and optimization of this compound derivatives. This synergistic approach can save significant time and resources by prioritizing the synthesis of the most promising candidates.

This integrated workflow would involve:

In Silico Screening: Using molecular docking simulations to predict the binding affinity of virtual libraries of this compound derivatives against known biological targets.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of derivatives with their observed biological activities. These models can then be used to predict the activity of unsynthesized compounds.

ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the development process.

Experimental Validation: Synthesizing the most promising candidates identified through computational modeling and subjecting them to in vitro and in vivo testing to validate the predictions.

Design of Targeted Environmental Monitoring and Remediation Technologies

As with many halogenated organic compounds, the environmental fate of this compound and its derivatives is an important consideration. Future research should focus on developing sensitive methods for its detection and effective strategies for its removal from contaminated environments.

Emerging opportunities include:

Advanced Analytical Methods: Developing highly selective and sensitive analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) or specialized biosensors, for the trace-level detection of this compound in soil and water samples.